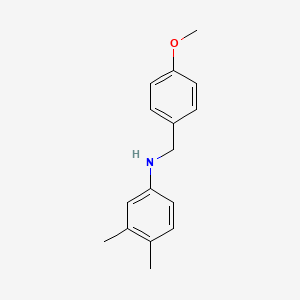

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

Übersicht

Beschreibung

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of aromatic amines. This compound features a benzylamine structure with substituents on the phenyl ring, specifically two methyl groups at the 3 and 4 positions and a methoxy group at the 4 position of the benzyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine. The reaction typically proceeds in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further streamline the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogens or other electrophiles onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that derivatives of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine exhibit significant antitumor properties. A study demonstrated that certain analogs can inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 12.5 | Apoptosis induction |

| Compound B | 8.0 | Cell cycle arrest |

These findings suggest potential for developing new cancer therapeutics based on this compound's structure.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Studies have shown that it can mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.

Case Study : In a model of Parkinson's disease, administration of this compound resulted in reduced neuronal death and improved motor function in treated animals compared to controls.

Protecting Group in Synthesis

The (4-methoxybenzyl) group has been utilized as a protecting group in various synthetic pathways due to its stability under acidic conditions and ease of removal. It has been particularly effective in the synthesis of complex molecules where selective protection is required.

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| N-Unsubstituted Pyrazolones | Compound C | 85 |

| Amine Functionalization | Compound D | 90 |

These yields demonstrate the efficiency of using this compound as a versatile intermediate in organic synthesis.

Cytotoxicity Assessments

Cytotoxicity studies have revealed that this compound and its derivatives possess varying degrees of cytotoxic effects on different cancer cell lines. The evaluation was conducted using standard MTT assays to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

These results highlight the potential for targeted cancer therapies utilizing this compound.

Wirkmechanismus

The mechanism of action of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and dimethyl groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

(3,4-Dimethyl-phenyl)-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

(3,4-Dimethyl-phenyl)-(4-chloro-benzyl)-amine: Similar structure but with a chloro group instead of a methoxy group.

(3,4-Dimethyl-phenyl)-(4-nitro-benzyl)-amine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine can enhance its solubility and influence its reactivity compared to similar compounds with different substituents

Biologische Aktivität

The compound (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine is a member of the amine family with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicine.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections detail specific activities and findings related to this compound.

1. Anti-inflammatory Activity

Studies have shown that derivatives of similar structures can significantly inhibit pro-inflammatory cytokines. For instance, compounds with similar amine functionalities demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Properties

The analgesic activity of related compounds has been documented through various assays. For example, one study reported that certain derivatives could reduce pain responses in animal models equivalent to established analgesics . The mechanism appears to involve modulation of pain pathways via central nervous system interactions.

3. Antimicrobial Activity

The antimicrobial efficacy of similar amine compounds has been assessed against various pathogens. A notable study indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial properties .

Case Studies

Several studies have focused on the biological implications of compounds structurally related to This compound :

- Study on Cytotoxicity : A recent investigation into a triazole derivative with a similar structure revealed selective cytotoxic effects on melanoma cells, promoting cell cycle arrest and reducing melanin production. This suggests potential applications in cancer therapy .

- Anti-tubercular Activity : Research on biphenyl analogues demonstrated enhanced efficacy against Mycobacterium tuberculosis (Mtb), suggesting that modifications in the chemical structure could lead to improved therapeutic agents for tuberculosis .

The mechanisms underlying the biological activities of This compound are multifaceted:

- Cytokine Modulation : The compound may inhibit the synthesis or release of pro-inflammatory cytokines.

- Enzyme Inhibition : Some studies suggest that similar compounds act as inhibitors of enzymes like cyclooxygenase (COX), which play crucial roles in inflammation and pain pathways .

Data Tables

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNSNCXDDQQHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325982 | |

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337499-55-5 | |

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.